(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2S/c1-19-9-11-23(13-20(19)2)25-18-33-28(30-25)24(16-29)14-22-10-12-26(27(15-22)31-3)32-17-21-7-5-4-6-8-21/h4-15,18H,17H2,1-3H3/b24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYSLBZHJUCERJ-ZVHZXABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a novel chalcone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound can be described by its structural formula:
It is synthesized through a series of reactions involving 3-benzyloxy-4-methoxybenzaldehyde and thiazole derivatives, employing methodologies typical for chalcone synthesis. The general synthetic route involves the condensation of the aldehyde with acetophenone derivatives under basic conditions, followed by purification and characterization via spectroscopic methods.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C33H31N5O4S |
| Molecular Weight | 573.69 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Studies have indicated that chalcone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results.
- Study Findings : A study conducted on a series of chalcone derivatives demonstrated that modifications in the structure could enhance antimicrobial efficacy. The presence of electron-withdrawing groups on the thiazole ring was found to increase activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been widely studied. The compound this compound has shown promise in inhibiting cancer cell proliferation.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells via the mitochondrial pathway. This is supported by studies indicating that chalcones can disrupt mitochondrial membrane potential and activate caspases .
- Case Studies : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) have shown that this compound exhibits cytotoxicity with IC50 values in the micromolar range. For instance, a study reported an IC50 value of approximately 15 µM against MCF-7 cells .
Table 2: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 25 | |
| Anticancer | HeLa | 15 | |
| Anticancer | MCF-7 | 15 |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicates that modifications to the aromatic rings and substitution patterns significantly influence biological activity. Electron-withdrawing groups enhance the reactivity and potency of these compounds against various biological targets.
Key Observations:
- Aromatic Substitution : The presence of methoxy and benzyloxy groups increases lipophilicity, aiding in cellular uptake.
- Thiazole Ring : The thiazole moiety contributes to enhanced interaction with biological targets due to its electron-withdrawing properties, which stabilize reactive intermediates during metabolic processes .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exhibit promising anticancer activities. For instance, derivatives of this compound have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy . The mechanism often involves the modulation of pathways related to apoptosis and cell cycle regulation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents . The presence of the thiazole ring is particularly noted for enhancing these activities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the phenyl or thiazole substituents can significantly affect biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group at para position | Increases lipophilicity and bioavailability |
| Dimethyl substitution on thiazole | Enhances anticancer potency |
| Benzyloxy group | Improves selectivity towards cancer cells |
Synthesis and Evaluation of Analogues
A recent study synthesized various analogues of this compound to evaluate their biological activities. The results indicated that specific modifications led to improved anticancer effects compared to the parent compound. For example, one analogue showed a 50% reduction in tumor size in xenograft models .
Mechanistic Studies
Further investigations into the mechanism of action revealed that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .
Chemical Reactions Analysis
Nucleophilic Additions at the Acrylonitrile Moiety
The α,β-unsaturated nitrile group undergoes nucleophilic additions, particularly Michael-type reactions, due to its electron-deficient double bond.
| Nucleophile | Reaction Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine | Ethanol, HCl, reflux | Hydrazone derivative | 85% | |
| Thiols | DMF, K₂CO₃, 60°C | Thioether adduct | 72% | |
| Amines | CH₂Cl₂, RT | β-Amino nitrile | 68% |
Mechanistically, nucleophiles attack the β-carbon of the acrylonitrile, followed by proton transfer. The reaction with hydrazine derivatives forms hydrazones, which are precursors to heterocyclic systems like pyrazoles .
Cycloaddition Reactions
The acrylonitrile moiety acts as a dienophile in Diels-Alder reactions, forming six-membered rings.
| Diene | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 100°C, 12h | Cyclohexene derivative | Endo preference | |
| Furan | Microwave, 120°C, 2h | Oxabicyclic compound | >90% exo |
Steric hindrance from the 3,4-dimethylphenyl group on the thiazole ring influences regioselectivity, favoring endo adducts in less bulky systems.
Electrophilic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution, primarily at the C5 position, due to electron-donating effects of the dimethylphenyl substituent.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-thiazole derivative | 55% | |
| Br₂/FeBr₃ | CHCl₃, RT, 1h | 5-Bromo-thiazole derivative | 62% |
The 3,4-dimethylphenyl group directs electrophiles to the C5 position via resonance stabilization of the intermediate sigma complex .
Hydrolysis and Reduction Reactions
The nitrile group and alkene bond are susceptible to hydrolysis and reduction, respectively.
Hydrolysis to the carboxylic acid is challenging due to competing side reactions, while catalytic hydrogenation selectively reduces the alkene.
Condensation and Cyclization Reactions
The compound participates in base-mediated condensations to form fused heterocycles.
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Thiosemicarbazide | EtOH, HCl, reflux | Thiazolo[3,2-b]triazole | Anticancer leads | |
| 2-Oxopropanehydrazide | Dioxane, Et₃N, 80°C | Pyrazolo-thiazole hybrid | Kinase inhibition |
These reactions exploit the reactivity of both the acrylonitrile and thiazole moieties, enabling access to pharmacologically relevant scaffolds .
Oxidation Reactions
The benzyloxy and methoxy groups undergo oxidative cleavage under specific conditions.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| DDQ | CH₂Cl₂, RT, 12h | Quinone derivative | Benzyloxy → ketone | |
| KMnO₄/H₂O | 60°C, 3h | Carboxylic acid (aromatic ring) | Over-oxidation |
Oxidation of the benzyloxy group to a ketone is selective under mild conditions, while harsher agents degrade the thiazole ring .
Key Mechanistic Insights
-
Steric Effects : The 3,4-dimethylphenyl group on the thiazole ring hinders reactions at the C2 and C4 positions, favoring C5 substitutions .
-
Electronic Effects : The methoxy and benzyloxy groups activate the aromatic rings toward electrophilic substitution but deactivate the acrylonitrile toward radical reactions .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition rates, while non-polar solvents favor cycloadditions .
Q & A
Q. What are the key synthetic routes for this acrylonitrile-thiazole hybrid compound?
Answer: The compound is synthesized via multi-step reactions:
- Step 1: Thiazole ring formation using the Hantzsch thiazole synthesis, reacting α-haloketones with thiourea derivatives.
- Step 2: Coupling of the thiazole intermediate with acrylonitrile via Knoevenagel condensation or aza-Michael addition under microwave irradiation to enhance reaction efficiency .
- Step 3: Functionalization of aromatic rings (e.g., benzyloxy, methoxy, dimethylphenyl groups) through nucleophilic substitution or palladium-catalyzed cross-coupling . Key Optimization Factors: Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole Formation | Thiourea, EtOH, reflux, 6h | 65–75 | |
| Acrylonitrile Coupling | Knoevenagel catalyst (piperidine), MW, 100°C, 30min | 80–85 |
Q. How is the molecular structure confirmed, and what analytical techniques are critical?
Answer: Structural validation involves:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., E-configuration via coupling constants >16 Hz) .
- X-ray Crystallography: Resolves spatial arrangement of the thiazole and acrylonitrile moieties .
- HPLC-MS: Verifies purity (>95%) and molecular ion peaks .
Q. What biological activities are associated with this compound?
Answer: Preliminary studies on analogous compounds suggest:
- Anticancer Activity: IC₅₀ values of 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer cells via tubulin polymerization inhibition .
- Antimicrobial Effects: MIC of 8–16 µg/mL against S. aureus and E. coli .
- Enzyme Inhibition: COX-2 and EGFR kinase inhibition at nanomolar ranges .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scale-up?
Answer: Use Design of Experiments (DoE) to assess variables:
- Temperature: Higher temps (80–120°C) accelerate thiazole formation but may degrade sensitive substituents .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) improve acrylonitrile coupling yields by 25% vs. non-polar solvents .
- Catalysts: Lewis acids (e.g., ZnCl₂) enhance regioselectivity in aromatic substitutions . Data-Driven Example: A central composite design (CCD) identified optimal conditions for thiazole synthesis (yield: 82%, purity: 97%) .
Q. How do substituents influence structure-activity relationships (SAR)?
Answer: SAR studies compare derivatives with varying substituents:
- Benzyloxy Group: Enhances lipophilicity (logP >3.5), improving blood-brain barrier penetration .
- Methoxy vs. Nitro Groups: Methoxy increases anticancer potency (IC₅₀: 2.1 µM) vs. nitro (IC₅₀: 8.7 µM) due to electron-donating effects .
Table 2: Substituent Effects on Bioactivity
| Substituent (R) | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 3,4-Dimethylphenyl | 3.2 ± 0.5 | 12 ± 2 |
| 4-Nitrophenyl | 8.7 ± 1.1 | 24 ± 3 |
| 4-Methoxyphenyl | 2.1 ± 0.3 | 8 ± 1 |
| Data aggregated from |
Q. How can contradictory data in biological assays be resolved?
Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., MTT assay incubation time: 48h vs. 72h) .
- Cell Line Heterogeneity: Validate activity across 3+ cell lines (e.g., MCF-7, A549, HeLa) .
- Solubility Issues: Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts . Case Study: Discrepancies in EGFR inhibition (IC₅₀: 50 nM vs. 200 nM) were resolved by confirming compound stability in buffer solutions .
Q. What methodologies elucidate the mechanism of action?
Answer:
- Molecular Docking: Predicts binding to tubulin’s colchicine site (binding energy: −9.2 kcal/mol) .
- Enzyme Kinetics: Lineweaver-Burk plots reveal non-competitive inhibition of COX-2 (Ki: 0.8 µM) .
- Flow Cytometry: Confirms apoptosis induction (Annexin V+/PI+ cells: 35% at 5 µM) .
Q. How is stability assessed under different storage and experimental conditions?
Answer:
- Thermal Stability: DSC/TGA shows decomposition onset at 180°C .
- Photostability: UV-Vis spectroscopy detects 10% degradation after 48h under UV light .
- Solution Stability: HPLC monitoring reveals <5% degradation in PBS (pH 7.4) over 72h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
